molecular formula C19H17O2P B3053207 Phosphine oxide, (2-methoxyphenyl)diphenyl- CAS No. 51986-54-0

Phosphine oxide, (2-methoxyphenyl)diphenyl-

Cat. No.: B3053207
CAS No.: 51986-54-0
M. Wt: 308.3 g/mol
InChI Key: JXRWPAKVXWPGCD-UHFFFAOYSA-N
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Description

Phosphine oxide, (2-methoxyphenyl)diphenyl- is an organophosphorus compound with the molecular formula C19H17O2P. It is a derivative of phosphine oxide, where the phosphorus atom is bonded to two phenyl groups and one 2-methoxyphenyl group. This compound is known for its applications in various fields, including organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, (2-methoxyphenyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-methoxybenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds as follows:

(C6H5)2PH+C6H4(OCH3)CHO(C6H5)2P(C6H4OCH3)+H2O2(C6H5)2P(O)(C6H4OCH3)(C_6H_5)_2PH + C_6H_4(OCH_3)CHO \rightarrow (C_6H_5)_2P(C_6H_4OCH_3) + H_2O_2 \rightarrow (C_6H_5)_2P(O)(C_6H_4OCH_3) (C6​H5​)2​PH+C6​H4​(OCH3​)CHO→(C6​H5​)2​P(C6​H4​OCH3​)+H2​O2​→(C6​H5​)2​P(O)(C6​H4​OCH3​)

Industrial Production Methods

In industrial settings, the production of phosphine oxide, (2-methoxyphenyl)diphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (2-methoxyphenyl)diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced back to the corresponding phosphine.

    Substitution: The phenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of phosphine oxides with higher oxidation states.

    Reduction: Formation of diphenylphosphine and 2-methoxyphenylphosphine.

    Substitution: Formation of substituted phosphine oxides with various functional groups.

Scientific Research Applications

Phosphine oxide, (2-methoxyphenyl)diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine oxide, (2-methoxyphenyl)diphenyl- involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, interacting with electrophilic metal centers and enhancing the reactivity of the metal complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, (2-methoxyphenyl)diphenyl- is unique due to the presence of the methoxyphenyl group, which provides distinct electronic and steric effects. This makes it a valuable ligand in catalysis, offering different reactivity and selectivity compared to other phosphine oxides.

Properties

IUPAC Name

1-diphenylphosphoryl-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O2P/c1-21-18-14-8-9-15-19(18)22(20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRWPAKVXWPGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385196
Record name Phosphine oxide, (2-methoxyphenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51986-54-0
Record name Phosphine oxide, (2-methoxyphenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-diphenylphosphoryl-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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